3-(7-chloro-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[2-(cyclohex-1-en-1-yl)ethyl]benzamide
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Overview
Description
Synthesis Analysis
This involves a detailed study of the methods used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties may also be included .Scientific Research Applications
Antimicrobial Potential : Research has shown that derivatives of quinazolines, similar to the compound , have potential as antimicrobial agents. For instance, Desai et al. (2007) synthesized new quinazolines that exhibited notable antibacterial and antifungal activities against various pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Shihora, & Moradia, 2007).
Synthetic Routes and Biological Screening : Another study by Patel et al. (2009) synthesized bioactive molecules involving benzothiazoles and quinazolinyl imidazole, which were screened for antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Synthesis and Transformations in Chemistry : Chau, Saegusa, and Iwakura (1982) focused on the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, highlighting the chemical transformations and synthetic methodologies relevant to quinazoline derivatives (Chau, Saegusa, & Iwakura, 1982).
Green Chemistry Applications : Horishny and Matiychuk (2020) emphasized the importance of green chemistry principles in synthesizing N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, which aligns with the growing focus on environmentally friendly chemical processes (Horishny & Matiychuk, 2020).
Potential Antipsychotic Agents : Norman et al. (1996) explored heterocyclic analogues of carboxamides, including quinazoline derivatives, for their potential as antipsychotic agents. This research underscores the broad therapeutic applications of such compounds (Norman, Navas, Thompson, & Rigdon, 1996).
Development of Diagnostic Tools : Abate et al. (2011) focused on arylamides hybrids of quinazoline derivatives, specifically for the development of PET radiotracers, indicating the compound's potential utility in diagnostic imaging, particularly in tumor detection (Abate, Ferorelli, Contino, Marottoli, Colabufo, Perrone, & Berardi, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(7-chloro-4-oxo-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-3-yl)-N-[2-(cyclohexen-1-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O2S/c24-17-9-10-19-20(14-17)26-23(30)27(22(19)29)18-8-4-7-16(13-18)21(28)25-12-11-15-5-2-1-3-6-15/h4-5,7-8,13,17,19-20H,1-3,6,9-12,14H2,(H,25,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJODHEZKHOJIDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C2=CC(=CC=C2)N3C(=O)C4CCC(CC4NC3=S)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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